Phoyunnanin E

Description

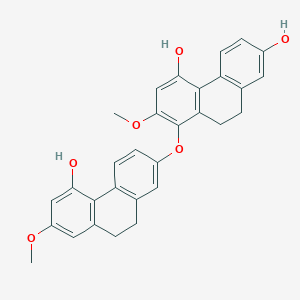

has antineoplastic activity; isolated from Dendrobium venustum; structure in first source

Structure

3D Structure

Propriétés

Formule moléculaire |

C30H26O6 |

|---|---|

Poids moléculaire |

482.5 g/mol |

Nom IUPAC |

8-[(5-hydroxy-7-methoxy-9,10-dihydrophenanthren-2-yl)oxy]-7-methoxy-9,10-dihydrophenanthrene-2,5-diol |

InChI |

InChI=1S/C30H26O6/c1-34-21-13-18-4-3-17-12-20(7-10-22(17)28(18)25(32)14-21)36-30-24-8-5-16-11-19(31)6-9-23(16)29(24)26(33)15-27(30)35-2/h6-7,9-15,31-33H,3-5,8H2,1-2H3 |

Clé InChI |

UNJANUINFLXLPN-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC2=C(C3=C(CC2)C=C(C=C3)OC4=C(C=C(C5=C4CCC6=C5C=CC(=C6)O)O)OC)C(=C1)O |

Origine du produit |

United States |

Foundational & Exploratory

Phoyunnanin E in Non-Small Cell Lung Cancer: A Technical Overview of its Mechanism of Action

For Immediate Release: November 19, 2025

Preamble: Non-Small Cell Lung Cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the exploration of novel therapeutic agents. Phoyunnanin E, a natural compound isolated from the orchid Dendrobium venustum, has emerged as a promising candidate with multifaceted anti-cancer properties. This document provides a detailed technical guide on the core mechanisms through which this compound exerts its effects on NSCLC, focusing on its roles in inducing apoptosis and inhibiting cell migration. This guide is intended for researchers, scientists, and professionals in drug development.

Core Mechanisms of Action: An Overview

This compound combats NSCLC through two primary, interconnected mechanisms: the induction of programmed cell death (apoptosis) and the suppression of cellular migration and invasion by reversing the Epithelial-to-Mesenchymal Transition (EMT). These actions are orchestrated through the modulation of several key signaling pathways, primarily the p53-dependent apoptotic pathway and the FAK/Akt signaling axis that governs cell motility.

Induction of Apoptosis in NSCLC Cells

This compound is a potent inducer of apoptosis in various NSCLC cell lines, including H460 and H23.[1][2] The process is initiated through the activation of a p53-dependent pathway, a critical tumor suppressor axis.

Key Events in this compound-Induced Apoptosis:

-

p53 Accumulation: Treatment with this compound leads to an increased accumulation of cellular p53 protein.[1][3]

-

Modulation of Bcl-2 Family Proteins: The elevated p53 levels subsequently alter the balance of pro- and anti-apoptotic proteins.

-

Survivin Suppression: this compound treatment also causes a significant reduction in the expression of survivin, an inhibitor of apoptosis that is often implicated in drug resistance.[1][3]

-

Caspase Cascade Activation: The shift in the BAX/Bcl-2 ratio and loss of survivin culminates in the activation of initiator caspase-9 and executioner caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP) and subsequent execution of apoptosis.[1][4]

The following diagram illustrates the p53-dependent apoptotic pathway activated by this compound.

Inhibition of NSCLC Cell Migration and Invasion

Beyond inducing cell death, this compound effectively curtails the migratory and invasive capabilities of NSCLC cells, including H460, H292, and A549 lines, at non-toxic concentrations.[5][6] This anti-metastatic potential is primarily achieved by suppressing the Epithelial-to-Mesenchymal Transition (EMT).[5][7]

Key Events in this compound-Mediated Migration Inhibition:

-

Integrin Downregulation: this compound treatment significantly decreases the cellular levels of integrin αv and integrin β3, which are key surface receptors involved in cell adhesion, migration, and signaling.[5][7]

-

Suppression of FAK/Akt Pathway: The reduction in integrin expression leads to the subsequent inactivation of downstream signaling pathways. Specifically, the phosphorylation of Focal Adhesion Kinase (FAK) and Protein Kinase B (Akt) is significantly reduced.[5][7]

-

Reversal of EMT: The compound reverses the EMT phenotype, characterized by:

The diagram below outlines the signaling cascade involved in the inhibition of cell migration by this compound.

Quantitative Data Summary

The biological effects of this compound have been quantified across several NSCLC cell lines. The data below summarizes the effective concentrations for its primary activities.

| Cell Line(s) | Activity | Effective Concentration (μM) | Notes | Reference(s) |

| H292, A549 | Cytotoxicity | > 20 μM | No significant cytotoxicity observed at concentrations of 1-10 μM (H292) and 1-20 μM (A549). | [5] |

| H460, H292, A549 | Anti-Migration | 5 - 10 μM | These concentrations are non-toxic and effectively inhibit migratory activity. | [5][6] |

| H292, A549 | Apoptosis Induction | 50 - 100 μM | A significant increase in apoptotic cells is observed at these higher concentrations. | [5] |

| H23 | Apoptosis Induction | 0 - 50 μM | Significantly increased the number of cells with condensed or fragmented nuclei. | [2] |

Experimental Protocols

The findings described in this document are based on a series of standard and advanced cell and molecular biology techniques. The workflows for two key experimental procedures are outlined below.

Protocol for Apoptosis Detection

The induction of apoptosis by this compound was primarily assessed using nuclear staining and flow cytometry.

Protocol for Protein Expression Analysis

Western blotting was employed to determine the levels of key proteins in the signaling pathways modulated by this compound.

Methodology:

-

Cell Lysis: NSCLC cells were treated with various concentrations of this compound for a specified duration (e.g., 24 hours). Subsequently, cells were harvested and lysed to extract total cellular proteins.

-

Protein Quantification: The concentration of protein in each lysate was determined using a standard method, such as the Bradford or BCA assay, to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein from each sample were separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p53, BAX, Bcl-2, p-FAK, N-cadherin, β-actin).

-

Detection: Following incubation with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity was quantified using densitometry software.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent for NSCLC through its dual action of inducing p53-mediated apoptosis and inhibiting cell migration via the suppression of the integrin/FAK/EMT axis.[1][6][7] The well-defined mechanisms and effective low-micromolar concentrations highlight its promise. Future research should focus on in vivo studies using NSCLC xenograft models to validate these in vitro findings, assess therapeutic efficacy, and evaluate the pharmacokinetic and safety profiles of this compound, paving the way for potential clinical development.[8][9]

References

- 1. This compound Induces Apoptosis of Non-small Cell Lung Cancer Cells via p53 Activation and Down-regulation of Survivin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Induces Apoptosis of Non-small Cell Lung Cancer Cells via p53 Activation and Down-regulation of Survivin | Anticancer Research [ar.iiarjournals.org]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. [PDF] this compound Induces Apoptosis of Non-small Cell Lung Cancer Cells via p53 Activation and Down-regulation of Survivin | Semantic Scholar [semanticscholar.org]

- 5. This compound inhibits migration of non-small cell lung cancer cells via suppression of epithelial-to-mesenchymal transition and integrin αv and integrin β3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits migration of non-small cell lung cancer cells via suppression of epithelial-to-mesenchymal transition and integrin αv and integrin β3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

Phoyunnanin E: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phoyunnanin E, a natural compound isolated from Dendrobium venustum, has emerged as a molecule of significant interest in oncological research. This technical guide provides an in-depth analysis of the biological activities of this compound, with a particular focus on its effects on non-small cell lung cancer (NSCLC). This document summarizes key quantitative data, details the experimental methodologies used in its study, and visualizes the implicated signaling pathways to offer a comprehensive resource for researchers in drug discovery and development.

Introduction

Lung cancer remains a leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) accounting for the majority of cases. The development of novel therapeutic agents with high efficacy and specificity is a critical unmet need. This compound has demonstrated promising pharmacological activities, including the induction of apoptosis and inhibition of metastasis in NSCLC cells. This guide synthesizes the current understanding of its mechanisms of action.

Quantitative Data on Biological Activity

The anti-cancer effects of this compound have been quantified in several studies. The following tables summarize the key data regarding its cytotoxicity and anti-migratory properties.

Table 1: Cytotoxicity of this compound on NSCLC and Normal Cells

| Cell Line | Cell Type | Assay | Concentration (µM) | Effect |

| H460 | Human NSCLC | MTT | 5, 10 | Non-toxic |

| H292 | Human NSCLC | MTT | 1 - 10 | No significant cytotoxicity |

| A549 | Human NSCLC | MTT | 1 - 20 | No significant cytotoxicity |

| HaCaT | Human Keratinocyte | MTT | 1 - 50 | No significant cytotoxicity |

Data compiled from studies on the effects of this compound on various cell lines.[1]

Table 2: Anti-Migratory Activity of this compound

| Cell Line | Assay | Concentration (µM) | Incubation Time | Result |

| H460 | Wound Healing | 5, 10 | 24h, 48h | Significant inhibition of cell migration |

| H292 | Wound Healing | 1, 5, 10 | 24h, 48h | Inhibition of cell migration |

| A549 | Wound Healing | 1, 5, 10 | 24h, 48h | Inhibition of cell migration |

Summary of the inhibitory effects of this compound on the migration of NSCLC cells.[1]

Experimental Protocols

The following sections detail the methodologies employed to elucidate the biological activity of this compound.

Cell Culture

Human non-small cell lung cancer cell lines (H460, H292, A549) and a human keratinocyte cell line (HaCaT) were used. Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 100 U/mL penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

-

Cells were seeded at a density of 1 x 10⁴ cells/well in 96-well plates and incubated overnight.

-

The cells were then treated with various concentrations of this compound (0–100 μM) for 24 hours.[1]

-

Following treatment, 0.4 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well, and the plates were incubated for 4 hours at 37°C.[1]

-

The supernatant was removed, and the formazan crystals were dissolved in 100 μL of dimethyl sulfoxide (DMSO).[1]

-

The absorbance was measured at 570 nm using a microplate reader.[1]

Apoptosis Assays

-

Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and treated with this compound for 24 hours.[1]

-

The cells were then stained with 10 μg/mL Hoechst 33342 and 5 μg/mL propidium iodide (PI) for 30 minutes at 37°C.[1]

-

Apoptotic cells, characterized by condensed and fragmented nuclei, were visualized using a fluorescence microscope.[1]

-

The apoptosis-inducing activity of this compound on H460 lung cancer cells was further investigated by Annexin V-fluorescein isothiocyanate/propidium iodide staining.[2]

Wound Healing Assay

-

Cells were grown to confluence in 6-well plates.

-

A sterile pipette tip was used to create a uniform scratch (wound) in the cell monolayer.

-

The cells were washed with phosphate-buffered saline (PBS) to remove detached cells and then incubated with fresh medium containing various concentrations of this compound.

-

The wound closure was monitored and photographed at 0, 24, and 48 hours using a microscope.

Western Blot Analysis

-

Cells were treated with this compound at the indicated concentrations and time points.

-

Total protein was extracted using a lysis buffer containing protease inhibitors.

-

Protein concentration was determined using a BCA protein assay kit.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose membrane.

-

The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

-

The membrane was then incubated with specific primary antibodies overnight at 4°C.

-

After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 2 hours at room temperature.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate.[1]

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects through the modulation of several key signaling pathways.

Induction of Apoptosis via p53 Activation

This compound induces apoptosis in NSCLC cells through a p53-dependent mechanism.[2] It leads to an accumulation of cellular p53 protein, which in turn upregulates the pro-apoptotic protein BAX and downregulates the anti-apoptotic proteins Bcl-2 and MCL1.[2] This shift in the BAX/Bcl-2 ratio triggers the activation of caspase-9 and caspase-3, leading to PARP cleavage and ultimately, apoptotic cell death.[2] Furthermore, this compound treatment results in a marked reduction in the expression of survivin, an inhibitor of apoptosis.[2]

Inhibition of Cell Migration via Suppression of EMT

This compound inhibits the migration of NSCLC cells by suppressing the epithelial-to-mesenchymal transition (EMT).[1] Treatment with this compound leads to a reversal of the EMT phenotype, characterized by a change from a mesenchymal, fibroblast-like morphology to an epithelial morphology.[1] This is accompanied by the upregulation of the epithelial marker E-cadherin and the downregulation of mesenchymal markers such as N-cadherin, Vimentin, Snail, and Slug.[1]

Downregulation of Integrins αv and β3

The anti-migratory effect of this compound is also associated with the downregulation of integrins αv and β3, which are known to be involved in cancer cell metastasis.[1]

Experimental Workflow

The general workflow for investigating the biological activity of this compound is depicted below.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent, particularly for NSCLC. Its ability to induce apoptosis through the p53 pathway and inhibit cell migration by suppressing EMT and downregulating key integrins highlights its multi-faceted mechanism of action. The detailed protocols and summarized data presented in this guide serve as a valuable resource for the scientific community to further explore and potentially translate these promising findings into novel therapeutic strategies. Further research is warranted to evaluate the in vivo efficacy and safety of this compound.

References

- 1. This compound inhibits migration of non-small cell lung cancer cells via suppression of epithelial-to-mesenchymal transition and integrin αv and integrin β3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Induces Apoptosis of Non-small Cell Lung Cancer Cells via p53 Activation and Down-regulation of Survivin - PubMed [pubmed.ncbi.nlm.nih.gov]

Phoyunnanin E: A Technical Guide on its Discovery, Origin, and Mechanism of Action in Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phoyunnanin E, a natural compound isolated from the orchid Dendrobium venustum, has emerged as a promising candidate in anticancer research. This technical guide provides a comprehensive overview of the discovery, origin, and biological activities of this compound, with a particular focus on its effects on non-small cell lung cancer (NSCLC). This document details the experimental methodologies used to elucidate its mechanism of action, presents available quantitative data, and visualizes the key signaling pathways modulated by this compound. The information compiled herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.

Discovery and Origin

This compound is a stilbenoid derivative that was first isolated from Dendrobium venustum, a species of orchid found in Southeast Asia.[1][2][3] Natural products from the Orchidaceae family have long been a source of traditional medicines, and modern scientific investigation has led to the identification of numerous bioactive compounds, including this compound. Its discovery was the result of systematic screening of natural product libraries for compounds with potential pharmacological activities.

Biological Activities in Non-Small Cell Lung Cancer

This compound has demonstrated significant anti-cancer properties in preclinical studies, primarily targeting non-small cell lung cancer (NSCLC), which accounts for the majority of lung cancer cases.[1][2][3] Its biological effects are multifaceted, encompassing the induction of apoptosis (programmed cell death) and the inhibition of cell migration and invasion, which are critical processes in cancer metastasis.[1][2][4] These activities have been observed in various NSCLC cell lines, including H460, H292, and A549.[2][4]

Induction of Apoptosis

This compound triggers apoptosis in NSCLC cells through a p53-dependent signaling pathway.[1][3] The tumor suppressor protein p53 plays a crucial role in maintaining genomic stability and initiating apoptosis in response to cellular stress. This compound treatment leads to an accumulation of p53, which in turn modulates the expression of several downstream apoptosis-regulatory proteins.[1][3]

Specifically, the activation of p53 by this compound results in:

-

Downregulation of anti-apoptotic proteins: The expression of survivin, Mcl-1, and Bcl-2 is significantly reduced.[1][3]

-

Upregulation of pro-apoptotic proteins: The expression of BAX is increased.[1][3]

This shift in the balance between pro- and anti-apoptotic proteins disrupts the mitochondrial membrane potential and leads to the activation of the caspase cascade, including caspase-9 and caspase-3, ultimately culminating in apoptotic cell death.[1][3]

Inhibition of Cell Migration and Invasion

A key aspect of cancer progression is the ability of tumor cells to metastasize to distant organs. This process involves the acquisition of migratory and invasive properties, often through a process called the epithelial-mesenchymal transition (EMT). This compound has been shown to effectively inhibit the migration and invasion of NSCLC cells.[2][4][5]

The anti-metastatic effects of this compound are attributed to:

-

Suppression of EMT: this compound reverses the EMT phenotype by increasing the expression of epithelial markers (e.g., E-cadherin) and decreasing the expression of mesenchymal markers (e.g., N-cadherin, Vimentin) and key EMT-regulating transcription factors (e.g., Snail, Slug).[2]

-

Downregulation of integrins: It reduces the cellular levels of integrin αv and integrin β3, which are cell surface receptors crucial for cell adhesion, migration, and invasion.[2][4]

-

Inhibition of the FAK/AKT signaling pathway: The phosphorylation of focal adhesion kinase (FAK) and protein kinase B (AKT), key signaling molecules downstream of integrins that promote cell migration, is suppressed by this compound.[5]

Quantitative Data

The following tables summarize the available quantitative data on the biological effects of this compound on NSCLC cells.

| Cell Line | Assay | IC50 Value (µM) | Exposure Time | Reference |

| H460 | MTT Assay | Not explicitly stated; significant cytotoxicity observed at 50-100 µM | 24 hours | [4] |

| H292 | MTT Assay | Not explicitly stated; non-toxic up to 10 µM | 24 hours | [1] |

| A549 | MTT Assay | Not explicitly stated; non-toxic up to 20 µM | 24 hours | [1] |

| H23 | Apoptosis Assay | Apoptotic effects observed at 0-50 µM | Not specified | [1][3] |

Table 1: Cytotoxicity of this compound on NSCLC Cell Lines.

| Cell Line | Assay | Concentration (µM) | Observed Effect | Reference |

| H460 | Wound Healing Assay | 5 and 10 | Significant inhibition of cell migration | [2] |

| H292 | Wound Healing Assay | 5 and 10 | Significant inhibition of cell migration | [2] |

| A549 | Wound Healing Assay | 5 and 10 | Significant inhibition of cell migration | [2] |

| H460 | Transwell Invasion Assay | 1, 5, and 10 | Dose-dependent decrease in the number of invading cells | [4] |

| H292 | Transwell Invasion Assay | 1, 5, and 10 | Dose-dependent decrease in the number of invading cells | [4] |

| A549 | Transwell Invasion Assay | 1, 5, and 10 | Dose-dependent decrease in the number of invading cells | [4] |

Table 2: Anti-migratory and Anti-invasive Effects of this compound on NSCLC Cell Lines. Specific quantitative data on the percentage of wound closure and the relative number of invaded cells were not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's biological activities.

Cell Culture

Human non-small cell lung cancer cell lines (H460, H292, A549) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cell Viability Assay

-

Seed cells (1 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

Hoechst 33342/Propidium Iodide (PI) Staining for Apoptosis

-

Seed cells in a suitable culture plate and treat with this compound for the desired time.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Stain the cells with Hoechst 33342 (10 µg/mL) and PI (5 µg/mL) in PBS for 15 minutes at 37°C in the dark.

-

Wash the cells with PBS.

-

Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei (bright blue), while necrotic cells will show red fluorescence.

Western Blot Analysis

-

Treat cells with this compound for the specified duration.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. The following primary antibodies have been used in this compound research: anti-p53, anti-survivin, anti-Mcl-1, anti-Bcl-2, anti-BAX, anti-caspase-9, anti-caspase-3, anti-PARP, anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-Snail, anti-Slug, anti-integrin αv, anti-integrin β3, anti-phospho-FAK, anti-FAK, anti-phospho-AKT, anti-AKT, and anti-β-actin (as a loading control).

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Wound Healing Assay

-

Grow cells to a confluent monolayer in a 6-well plate.

-

Create a scratch (wound) in the monolayer using a sterile pipette tip.

-

Wash the cells with PBS to remove debris.

-

Add fresh medium containing various concentrations of this compound (e.g., 0, 5, 10 µM).

-

Capture images of the wound at 0 and 24 hours (or other relevant time points).

-

Measure the width of the wound at different points and calculate the percentage of wound closure.

Transwell Invasion Assay

-

Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.

-

Seed cells (e.g., 5 x 10^4 cells) in serum-free medium in the upper chamber.

-

Add medium containing 10% FBS as a chemoattractant to the lower chamber.

-

Add different concentrations of this compound to both the upper and lower chambers.

-

Incubate for 24 hours at 37°C.

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invaded cells on the lower surface of the membrane with crystal violet.

-

Count the number of invaded cells in several random fields under a microscope.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: this compound-induced apoptotic signaling pathway in NSCLC cells.

Caption: this compound-mediated inhibition of EMT and cell migration.

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound, a natural product derived from Dendrobium venustum, exhibits potent anti-cancer activities against non-small cell lung cancer. Its mechanisms of action, involving the induction of p53-mediated apoptosis and the suppression of EMT and cell migration via the integrin/FAK/AKT pathway, highlight its potential as a lead compound for the development of novel anticancer therapeutics. Further in-depth studies, including in vivo efficacy and safety profiling, are warranted to fully assess its clinical translatability. This technical guide provides a foundational resource for researchers dedicated to advancing the field of oncology drug discovery.

References

- 1. This compound inhibits migration of non-small cell lung cancer cells via suppression of epithelial-to-mesenchymal transition and integrin αv and integrin β3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Induces Apoptosis of Non-small Cell Lung Cancer Cells via p53 Activation and Down-regulation of Survivin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound inhibits migration of non-small cell lung cancer cells via suppression of epithelial-to-mesenchymal transition and integrin αv and integrin β3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Phoyunnanin E: A Technical Guide to its p53-Dependent Apoptotic Pathway in Cancer Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phoyunnanin E, a natural compound isolated from the orchid Dendrobium venustum, has emerged as a promising candidate in oncology research. This technical guide provides an in-depth analysis of its primary mechanism of action: the induction of apoptosis in cancer cells through a p53-dependent signaling cascade. We will dissect the molecular pathways, present key quantitative data from relevant studies, detail the experimental protocols used for its evaluation, and provide visual representations of the signaling and experimental workflows. This document serves as a comprehensive resource for professionals engaged in the discovery and development of novel anticancer agents.

Core Mechanism: Induction of p53-Dependent Apoptosis

This compound's principal anticancer activity stems from its ability to induce programmed cell death, or apoptosis, in non-small cell lung cancer (NSCLC) cells, such as H460 and H23 lines.[1][2] The mechanism is critically reliant on the tumor suppressor protein p53.[1][3]

Upon treatment, this compound instigates the accumulation of cellular p53 protein.[1][3] This activation of p53 initiates a cascade of downstream events centered on the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central controllers of apoptosis.[2][3]

The key modulatory effects are:

-

Upregulation of Pro-Apoptotic Proteins: Activated p53 increases the expression of the pro-apoptotic protein BAX.[1][2][3]

-

Downregulation of Anti-Apoptotic Proteins: Simultaneously, p53 activation leads to a significant depletion of the anti-apoptotic proteins Bcl-2 and myeloid cell leukemia 1 (MCL1).[1][2][3]

This strategic shift in the balance between pro- and anti-apoptotic Bcl-2 family members disrupts the mitochondrial outer membrane integrity, a point of no return in the intrinsic apoptotic pathway.[2][4]

Concurrent Pathway Modulation: Survivin Suppression

In addition to its effect on the Bcl-2 family, this compound significantly downregulates the expression of survivin.[1][3] Survivin is a member of the inhibitor of apoptosis protein (IAP) family that directly inhibits caspases, thereby blocking the execution of the apoptotic program.[2][3] By reducing survivin levels, this compound removes a critical barrier to apoptosis, enhancing the susceptibility of cancer cells to the death signal.[3] The increased level of p53 is also understood to contribute to this reduction in survivin expression.[2]

The Execution Phase: Caspase Activation and Apoptosis

The p53-mediated imbalance of Bcl-2 proteins and the suppression of survivin converge to activate the caspase cascade, the enzymatic machinery responsible for dismantling the cell.

-

Initiator Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which triggers the activation of caspase-9, an initiator caspase in the intrinsic pathway.[1][3][4]

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3.[1][2][3]

-

Substrate Cleavage: Active caspase-3 carries out the final steps of apoptosis by cleaving key cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[1][3] The cleavage of PARP is a definitive hallmark of apoptosis.

This sequence of events culminates in the characteristic morphological changes of apoptosis, including nuclear condensation and fragmentation.[1]

Quantitative Data Summary

The cytotoxic and pro-apoptotic effects of this compound are dose-dependent. Studies on H460 NSCLC cells demonstrate significant changes in protein expression and cell viability at various concentrations.

| Parameter | This compound Concentration | Observed Effect in H460 Cells | Reference |

| Cell Viability | 0-50 µM (24h) | Dose-dependent decrease in cell viability. | [3] |

| p53 Protein Level | 0-50 µM (12h) | Increased accumulation relative to control. | [3] |

| Survivin Protein Level | 5-50 µM (12h) | Dose-dependent reduction in expression. | [3] |

| BAX Protein Level | 0-50 µM (12h) | Upregulation of expression. | [3] |

| Bcl-2 Protein Level | 5-50 µM (12h) | Significant downregulation of expression. | [2][3] |

| MCL1 Protein Level | 5-50 µM (12h) | Significant downregulation of expression. | [2][3] |

| Cleaved Caspase-3 | 0-50 µM | Significant upregulation of the active form. | [3] |

| Cleaved Caspase-9 | 0-50 µM | Significant upregulation of the active form. | [3] |

| Cleaved PARP | 0-50 µM | Marked increase in the cleaved form. | [3] |

Experimental Protocols

The investigation of this compound's mechanism involves several standard cell and molecular biology techniques.

Cell Culture and Treatment

-

Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines H460 and H23 are commonly used.[1]

-

Culture Conditions: Cells are maintained in appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

-

Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the culture medium at specified concentrations (e.g., 0-50 µM) for defined time periods (e.g., 12 or 24 hours).[3]

Cell Viability Assay (MTT Assay)

-

Principle: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for a specified duration (e.g., 24 hours).[3]

-

Add MTT solution to each well and incubate for 3-4 hours.

-

Dissolve the resulting formazan crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control.

-

Apoptosis Detection

-

Annexin V-FITC and Propidium Iodide (PI) Staining: [1]

-

Principle: Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis.[5][6] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains necrotic and late apoptotic cells.[5][6]

-

Procedure: Harvest and wash treated cells with PBS. Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI. Incubate in the dark. Analyze the stained cells using a flow cytometer.[5] The results differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.[7]

-

-

Hoechst 33342 Staining: [1]

-

Principle: A fluorescent stain that binds to DNA in the cell nucleus. Apoptotic cells exhibit characteristic nuclear condensation and fragmentation, which appear as brightly stained, compact, or fragmented nuclei under a fluorescence microscope.

-

Procedure: Treat cells grown on coverslips with this compound. Wash with PBS and fix if necessary. Stain the cells with Hoechst 33342 solution. Observe the nuclear morphology using fluorescence microscopy.

-

Western Blot Analysis

-

Principle: A technique to detect and quantify specific proteins in a cell lysate.[8]

-

Procedure:

-

Lysis: Treat cells with this compound (e.g., 5-50 µM for 12 hours), then lyse them on ice using a lysis buffer containing protease inhibitors.[3][8]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[8]

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[8]

-

Blocking: Block the membrane with a solution like 5% non-fat dry milk to prevent non-specific antibody binding.[8]

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p53, BAX, Bcl-2, Caspase-3, PARP, β-actin) overnight at 4°C.[8]

-

Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[8]

-

Quantification: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.[9][10]

-

Conclusion

This compound effectively induces apoptosis in non-small cell lung cancer cells through a well-defined, p53-dependent mechanism.[1] It activates p53, which in turn modulates the Bcl-2 family of proteins to favor apoptosis and suppresses the anti-apoptotic protein survivin.[2][3] This dual action leads to the activation of the caspase cascade and subsequent cell death.[2] The data strongly support its potential for further development as a novel anticancer therapeutic agent, providing a clear molecular rationale for its efficacy.[1] This guide provides the foundational technical knowledge for researchers and developers to build upon in their pursuit of new cancer treatments.

References

- 1. This compound Induces Apoptosis of Non-small Cell Lung Cancer Cells via p53 Activation and Down-regulation of Survivin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ar.iiarjournals.org [ar.iiarjournals.org]

- 3. This compound Induces Apoptosis of Non-small Cell Lung Cancer Cells via p53 Activation and Down-regulation of Survivin | Anticancer Research [ar.iiarjournals.org]

- 4. Mechanisms of p53-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound inhibits migration of non-small cell lung cancer cells via suppression of epithelial-to-mesenchymal transition and integrin αv and integrin β3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Phoyunnanin E and Its Role in Survivin Downregulation: A Technical Guide for Cancer Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anticancer effects of Phoyunnanin E, with a specific focus on its ability to downregulate the anti-apoptotic protein, survivin. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.

Executive Summary

This compound, a natural compound isolated from Dendrobium venustum, has demonstrated significant pro-apoptotic activity in non-small cell lung cancer (NSCLC) cells.[1][2] Its mechanism of action is primarily attributed to the activation of the p53 tumor suppressor pathway, leading to a cascade of events that culminates in the downregulation of survivin and the induction of apoptosis.[1][2] This guide will detail the signaling pathways involved, present quantitative data from key experiments, and provide comprehensive experimental protocols to facilitate further research in this promising area of cancer therapeutics.

The this compound-Induced Apoptotic Pathway

This compound triggers apoptosis through a p53-dependent mechanism.[1][2] Treatment of NSCLC cells with this compound leads to an accumulation of cellular p53 protein.[1][2] Activated p53, in turn, transcriptionally represses the expression of survivin, a key member of the inhibitor of apoptosis protein (IAP) family.[1] The reduction in survivin levels, coupled with p53-mediated changes in the expression of Bcl-2 family proteins, disrupts the balance between pro- and anti-apoptotic signals, ultimately leading to caspase activation and programmed cell death.[1]

References

Unveiling the Anti-Metastatic Potential of Phoyunnanin E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Metastasis remains a formidable challenge in cancer therapy, driving the majority of cancer-related mortalities. The quest for novel agents that can effectively thwart the metastatic cascade is therefore of paramount importance. Phoyunnanin E, a natural compound, has emerged as a promising candidate with demonstrated anti-metastatic properties. This technical guide provides an in-depth analysis of the scientific evidence supporting the anti-metastatic effects of this compound, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Core Mechanism of Action: Inhibition of EMT and Integrin Signaling

Current research indicates that this compound exerts its anti-metastatic effects primarily by targeting two critical pathways involved in cancer cell migration and invasion: the Epithelial-to-Mesenchymal Transition (EMT) and the integrin-mediated signaling cascade.[1][2][3]

Epithelial-to-Mesenchymal Transition (EMT): EMT is a cellular program that allows epithelial cells to acquire mesenchymal characteristics, including increased motility and invasiveness.[4] this compound has been shown to suppress EMT in non-small cell lung cancer (NSCLC) cells.[1][3] This is achieved by modulating the expression of key EMT markers; it upregulates the epithelial marker E-cadherin while downregulating mesenchymal markers such as N-cadherin, vimentin, and the transcription factors Snail and Slug.[1][2]

Integrin Signaling: Integrins are cell surface receptors that mediate cell-matrix interactions and play a crucial role in cell migration. This compound has been observed to decrease the cellular levels of integrin αv and integrin β3, which are often overexpressed in highly metastatic tumors.[1][2][3] The downregulation of these integrins disrupts the downstream signaling cascade involving Focal Adhesion Kinase (FAK) and Protein Kinase B (Akt), leading to a reduction in cell motility.[1][2] Specifically, this compound treatment leads to a significant decrease in the phosphorylated (active) forms of FAK and Akt.[1] This, in turn, affects downstream effectors like Rac-GTP, Cdc42, and Rho-GTP, which are key regulators of the cytoskeleton and cell migration.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the anti-metastatic properties of this compound. The data is primarily derived from studies on human non-small cell lung cancer cell lines (H460, H292, and A549).[1]

Table 1: Effect of this compound on Cell Viability

| Cell Line | This compound Concentration (µM) | Cell Viability (%) |

| H460 | 5 | > 90% |

| 10 | > 90% | |

| H292 | 1 | > 90% |

| 5 | > 90% | |

| 10 | > 90% | |

| A549 | 1 | > 90% |

| 5 | > 90% | |

| 10 | > 90% | |

| 20 | > 90% | |

| HaCaT (non-cancerous) | 1-50 | No significant cytotoxicity |

Data extracted from Petpiroon et al., 2017.[1]

Table 2: Effect of this compound on Cell Migration (Wound Healing Assay)

| Cell Line | This compound Concentration (µM) | Relative Cell Migration (%) |

| H460 | 5 | Significantly reduced |

| 10 | Significantly reduced | |

| H292 | 5 | Significantly reduced |

| 10 | Significantly reduced | |

| A549 | 5 | Significantly reduced |

| 10 | Significantly reduced |

Data extracted from Petpiroon et al., 2017.[1]

Table 3: Effect of this compound on Protein Expression (Western Blot Analysis)

| Protein | This compound Treatment (5 and 10 µM) |

| E-cadherin | Increased |

| N-cadherin | Decreased |

| Vimentin | Decreased |

| Snail | Decreased |

| Slug | Decreased (at 10 µM) |

| Integrin αv | Decreased |

| Integrin β3 | Decreased |

| p-FAK | Decreased |

| p-AKT | Decreased |

| Rac-GTP | Decreased |

| Cdc42 | Decreased |

| Rho-GTP | Slightly reduced |

Data extracted from Petpiroon et al., 2017.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's anti-metastatic properties.

1. Cell Culture and this compound Treatment: Human non-small cell lung cancer cell lines (H460, H292, and A549) and human keratinocyte HaCaT cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 mg/mL streptomycin at 37°C in a 5% CO2 humidified incubator. This compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and then diluted in the culture medium to the desired concentrations for treatment.[1][3]

2. MTT Assay for Cell Viability: Cells were seeded in 96-well plates and treated with various concentrations of this compound for 24 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.[1][3]

3. Wound Healing Assay for Cell Migration: Cells were grown to confluence in 6-well plates. A sterile pipette tip was used to create a "wound" or scratch in the cell monolayer. The cells were then washed to remove debris and incubated with medium containing different concentrations of this compound. The wound closure was observed and photographed at 0 and 24 hours using a microscope. The area of the wound was quantified to determine the extent of cell migration.[1][3]

4. Transwell Invasion Assay: The invasive potential of cancer cells was assessed using Matrigel-coated transwell inserts. Cells were seeded in the upper chamber in a serum-free medium containing this compound. The lower chamber was filled with a medium containing a chemoattractant. After incubation, non-invading cells on the upper surface of the membrane were removed, and the cells that had invaded through the Matrigel and migrated to the lower surface were fixed, stained, and counted under a microscope.[1][3]

5. Western Blot Analysis: Cells were treated with this compound for the indicated times. Total protein was extracted using a lysis buffer, and protein concentration was determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane was blocked and then incubated with primary antibodies against the target proteins (e.g., E-cadherin, N-cadherin, vimentin, integrin αv, integrin β3, p-FAK, p-AKT). After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence detection system.[1][3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: this compound's dual inhibitory action on metastasis.

Caption: Workflow for evaluating this compound's anti-metastatic activity.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant anti-metastatic properties, primarily through the suppression of EMT and the inhibition of the integrin/FAK/AKT signaling pathway.[1][2][3] The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development.

Future investigations should aim to:

-

Conduct in vivo studies: To date, the anti-metastatic effects of this compound have been demonstrated in vitro. In vivo studies using animal models of metastasis are crucial to validate these findings and assess the compound's efficacy and safety in a more complex biological system.

-

Elucidate further molecular targets: While the impact on EMT and integrin signaling is established, further studies could uncover additional molecular targets of this compound that contribute to its anti-metastatic activity.

-

Investigate synergistic effects: Exploring the potential of this compound in combination with existing chemotherapeutic agents could reveal synergistic effects and provide new avenues for more effective cancer treatment strategies.

References

Phoyunnanin E: A Deep Dive into its Anti-Cancer Mechanisms in Lung Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phoyunnanin E, a natural compound isolated from the orchid Dendrobium venustum, has emerged as a promising candidate in the landscape of anti-cancer drug discovery. This technical guide synthesizes the current understanding of this compound's mechanism of action in non-small cell lung cancer (NSCLC) cells. It provides a detailed overview of its molecular targets, the signaling pathways it modulates, and its effects on key cellular processes such as apoptosis, migration, and invasion. This document is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes to aid researchers in the continued exploration and development of this compound as a potential therapeutic agent.

Introduction

Lung cancer remains a leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) accounting for the majority of cases. The development of novel therapeutic strategies with improved efficacy and reduced toxicity is a critical unmet need. Natural products have historically been a rich source of anti-cancer compounds, and this compound has recently garnered significant attention for its potent anti-tumor activities in lung cancer models. This guide will elucidate the key findings related to this compound's target identification and its multifaceted mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on lung cancer cells.

Table 1: Cytotoxicity of this compound in NSCLC Cell Lines

| Cell Line | This compound Concentration (μM) | Effect | Reference |

| H460, H292, A549 | 5 and 10 | Non-toxic | [1][2] |

| H460 | ≥ 10 | Significant decrease in cell viability | [3] |

| H292 | 1 - 10 | No significant cytotoxicity | [2] |

| A549 | 1 - 20 | No significant cytotoxicity | [2] |

Table 2: Comparative Cytotoxicity (IC50 Values)

| Compound | Cell Line | IC50 Value | Reference |

| This compound | H460 | Significantly lower than cisplatin and etoposide | [3] |

| Cisplatin | H460 | Significant toxicity at ≥ 25 μM | [3] |

| Etoposide | H460 | Significant toxicity at ≥ 25 μM | [3] |

Key Mechanisms of Action

This compound exerts its anti-cancer effects through two primary mechanisms: the induction of apoptosis and the inhibition of cell migration and invasion.

Induction of Apoptosis via p53 Activation

This compound has been shown to induce apoptotic cell death in NSCLC cells through a p53-dependent pathway.[3][4] Treatment with this compound leads to an accumulation of cellular p53 protein, which in turn modulates the expression of key apoptosis-regulatory proteins.[3][4]

Key Molecular Events:

-

Upregulation of p53: this compound increases the cellular levels of the tumor suppressor protein p53.[3][4]

-

Modulation of Bcl-2 Family Proteins: This leads to the upregulation of the pro-apoptotic protein BAX and the downregulation of anti-apoptotic proteins MCL1 and BCL2.[3][4]

-

Caspase Activation: The shift in the BAX/Bcl-2 ratio triggers the activation of caspase-9 and caspase-3.[3][4]

-

PARP Cleavage: Activated caspase-3 leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3][4]

-

Downregulation of Survivin: this compound also significantly reduces the expression of survivin, an inhibitor of apoptosis protein that is often associated with drug resistance.[3][4]

Inhibition of Cell Migration and Invasion

This compound effectively suppresses the migration and invasion of NSCLC cells by targeting the epithelial-to-mesenchymal transition (EMT) and the integrin/FAK/AKT signaling pathway.[2][5]

Key Molecular Events:

-

EMT Suppression: this compound reverses the EMT phenotype by downregulating key mesenchymal markers such as N-cadherin, vimentin, snail, and slug.[1][2][5]

-

Integrin Downregulation: The expression of integrins αv and β3, which are often overexpressed in metastatic tumor cells, is significantly decreased following treatment with this compound.[1][2][5]

-

FAK/AKT Pathway Inhibition: This leads to a reduction in the phosphorylation of focal adhesion kinase (FAK) and protein kinase B (AKT).[2][5]

-

Downstream Effector Inhibition: The suppression of the FAK/AKT pathway results in the reduced activity of downstream effectors Rac-GTP and Cdc42, and to a lesser extent, Rho-GTP, which are crucial for cell motility.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on lung cancer cells.

-

Cell Seeding: Plate human non-small cell lung cancer cells (e.g., H460, H292, A549) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 μM) for the desired time period (e.g., 24, 48 hours).

-

MTT Addition: Add 10 μL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 μL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell migration.

-

Cell Lysis: Treat cells with this compound, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 μg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p53, Bcl-2, BAX, cleaved caspase-3, PARP, integrin αv, integrin β3, p-FAK, p-AKT, N-cadherin, vimentin, snail, slug) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Wound Healing Assay

This assay is used to evaluate the effect of this compound on cell migration.

-

Cell Seeding: Grow cells to confluence in a 6-well plate.

-

Wound Creation: Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the cells with PBS to remove debris and add fresh medium with or without this compound at non-toxic concentrations.

-

Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).

-

Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure to determine the rate of cell migration.

Transwell Invasion Assay

This assay is used to assess the effect of this compound on the invasive potential of cancer cells.

-

Chamber Preparation: Coat the upper surface of a Transwell insert with a basement membrane matrix (e.g., Matrigel).

-

Cell Seeding: Seed cells in serum-free medium in the upper chamber of the Transwell insert.

-

Treatment: Add this compound at non-toxic concentrations to the upper chamber.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plate for a specified period (e.g., 24-48 hours) to allow for cell invasion.

-

Cell Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane with a dye such as crystal violet.

-

Analysis: Count the number of invaded cells in several random fields under a microscope and compare the results between treated and untreated groups.

Conclusion and Future Directions

This compound has demonstrated significant potential as an anti-cancer agent against non-small cell lung cancer by inducing apoptosis and inhibiting cell migration and invasion. The elucidation of its molecular targets and the signaling pathways it modulates provides a strong foundation for its further development. Future research should focus on in vivo studies to evaluate the efficacy and safety of this compound in animal models of lung cancer. Furthermore, structure-activity relationship studies could lead to the synthesis of more potent and specific derivatives. The comprehensive data and protocols presented in this guide are intended to facilitate these future investigations and accelerate the translation of this compound from a promising natural product to a potential clinical therapeutic.

References

- 1. This compound inhibits migration of non-small cell lung cancer cells via suppression of epithelial-to-mesenchymal transition and integrin αv and integrin β3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits migration of non-small cell lung cancer cells via suppression of epithelial-to-mesenchymal transition and integrin αv and integrin β3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Induces Apoptosis of Non-small Cell Lung Cancer Cells via p53 Activation and Down-regulation of Survivin | Anticancer Research [ar.iiarjournals.org]

- 4. This compound Induces Apoptosis of Non-small Cell Lung Cancer Cells via p53 Activation and Down-regulation of Survivin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Phoyunnanin E: A Technical Guide to its Inhibition of the FAK/Akt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoyunnanin E, a natural compound isolated from Dendrobium venustum, has emerged as a significant subject of interest in oncology research. Its potential as an anti-cancer agent is primarily attributed to its ability to impede cell migration and epithelial-to-mesenchymal transition (EMT), critical processes in cancer metastasis. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's activity, with a specific focus on its inhibitory effects on the Focal Adhesion Kinase (FAK) and Protein Kinase B (Akt) signaling pathway. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel cancer therapeutics.

Core Mechanism: Inhibition of the FAK/Akt Signaling Cascade

The FAK/Akt signaling pathway is a crucial mediator of cell survival, proliferation, and migration. In many cancer types, this pathway is aberrantly activated, promoting tumor progression and metastasis. This compound exerts its anti-migratory effects by targeting key components of this cascade.

Integrins, transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion, play a pivotal role in initiating the FAK/Akt pathway. Upon engagement with the ECM, integrins cluster and activate FAK through autophosphorylation at tyrosine 397 (Tyr397). This phosphorylation event creates a docking site for Src family kinases, leading to further phosphorylation and full activation of FAK. Activated FAK, in turn, phosphorylates and activates downstream effectors, including the PI3K/Akt pathway. Akt, a serine/threonine kinase, is a central node in this pathway, and its activation, marked by phosphorylation at serine 473 (Ser473), promotes cell survival and migration.

This compound has been shown to significantly suppress the phosphorylation of both FAK at Tyr397 and Akt at Ser473 in non-small cell lung cancer (NSCLC) cells.[1][2] This inhibition disrupts the downstream signaling cascade, leading to a reduction in the activity of key effectors involved in cell motility, such as the Rho family of small GTPases, including Rac-GTP and Cdc42.[1][2] The net result is a potent inhibition of cancer cell migration and invasion.

Quantitative Data Summary

While specific IC50 values for the inhibition of FAK and Akt phosphorylation by this compound are not extensively reported in the literature, studies have established effective concentrations for its biological activity in various non-small cell lung cancer (NSCLC) cell lines. The data indicates that this compound is effective at low micromolar concentrations without inducing significant cytotoxicity.

| Cell Line | Assay Type | This compound Concentration (µM) | Observed Effect | Citation |

| H460 | Western Blot | 5, 10 | Significant decrease in p-FAK (Tyr397) and p-Akt (Ser473) levels. | [1][2] |

| Western Blot | 5, 10 | Significant decrease in Rac-GTP and Cdc42 levels. | [1][2] | |

| Wound Healing | 5, 10 | Significant inhibition of cell migration. | [1] | |

| H292 | Wound Healing | 5, 10 | Significant inhibition of cell migration. | [1][2] |

| A549 | Wound Healing | 5, 10 | Significant inhibition of cell migration. | [1][2] |

| HaCaT (non-cancerous) | MTT Assay | up to 50 | No significant cytotoxicity. | [2] |

Experimental Protocols

Western Blot Analysis of FAK and Akt Phosphorylation

This protocol describes a method to determine the phosphorylation status of FAK and Akt in H460 cells following treatment with this compound.

1. Cell Culture and Treatment:

-

Culture H460 human non-small cell lung cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) in serum-free medium for 24 hours. A vehicle control (e.g., DMSO) should be included.

2. Cell Lysis and Protein Quantification:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the protein samples on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-FAK (Tyr397), FAK, p-Akt (Ser473), Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

5. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Wound Healing (Scratch) Assay for Cell Migration

This protocol outlines a method to assess the effect of this compound on the migratory capacity of H460 cells.

1. Cell Seeding:

-

Seed H460 cells in 6-well plates and culture until they form a confluent monolayer.

2. Creating the "Wound":

-

Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

-

Wash the wells with PBS to remove detached cells and debris.

3. Treatment and Imaging:

-

Add fresh serum-free medium containing different concentrations of this compound (e.g., 0, 5, 10 µM) to the wells.

-

Immediately capture images of the scratch at time 0 using an inverted microscope.

-

Incubate the plates at 37°C and 5% CO2.

-

Capture images of the same fields at subsequent time points (e.g., 24 and 48 hours).

4. Data Analysis:

-

Measure the width of the scratch at multiple points for each image.

-

Calculate the percentage of wound closure at each time point relative to the initial wound area at time 0.

-

Compare the migration rates between the treated and control groups.

Conclusion

This compound demonstrates significant potential as an anti-metastatic agent through its targeted inhibition of the FAK/Akt signaling pathway. By reducing the phosphorylation and subsequent activation of FAK and Akt, this compound effectively curtails the migratory and invasive capabilities of non-small cell lung cancer cells. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation into the therapeutic applications of this compound. Future research should focus on elucidating precise IC50 values through dose-response studies and expanding the investigation to in vivo models to fully assess its clinical potential.

References

- 1. This compound inhibits migration of non-small cell lung cancer cells via suppression of epithelial-to-mesenchymal transition and integrin αv and integrin β3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits migration of non-small cell lung cancer cells via suppression of epithelial-to-mesenchymal transition and integrin αv and integrin β3 - PMC [pmc.ncbi.nlm.nih.gov]

Phoyunnanin E: A Potent Inhibitor of Epithelial-Mesenchymal Transition in Non-Small Cell Lung Cancer

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The epithelial-mesenchymal transition (EMT) is a fundamental cellular process implicated in cancer progression and metastasis. During EMT, epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a mesenchymal phenotype that enhances their migratory and invasive capabilities. This transition is a key target for the development of novel anti-cancer therapies.[1] Phoyunnanin E, a natural compound isolated from the orchid Dendrobium venustum, has emerged as a promising inhibitor of EMT in non-small cell lung cancer (NSCLC).[2] This technical guide provides an in-depth overview of the effects of this compound on EMT, including its mechanism of action, quantitative effects on cellular processes, detailed experimental protocols, and visualization of the key signaling pathways involved.

Mechanism of Action

This compound exerts its anti-EMT effects through a multi-targeted mechanism, primarily by suppressing the expression of key EMT-related proteins and modulating critical signaling pathways.[1] The compound has been shown to reverse the characteristic "cadherin switch" by increasing the expression of the epithelial marker E-cadherin while concurrently decreasing the mesenchymal marker N-cadherin.[1] Furthermore, this compound downregulates the expression of other critical mesenchymal markers, including Vimentin, and the key EMT-inducing transcription factors Snail and Slug.[1][3]

The anti-migratory and anti-invasive effects of this compound are also linked to its ability to downregulate the expression of integrins αv and β3.[2] These integrins are crucial for cell-extracellular matrix interactions and are often overexpressed in metastatic cancer cells. By reducing the levels of these integrins, this compound disrupts the signaling cascades that promote cell migration and invasion.[3][4] This includes the inhibition of the Focal Adhesion Kinase (FAK) and protein kinase B (Akt) signaling pathways, leading to the downstream suppression of Rho GTPases such as Rac, Cdc42, and Rho.[2]

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound on NSCLC cell lines have been quantified through various in vitro assays. The data presented below is primarily from studies on H460, H292, and A549 human NSCLC cell lines.

Table 1: Cytotoxicity of this compound

| Cell Line | Non-Toxic Concentration Range (µM) | Assay |

| H460 | 1 - 10 | MTT Assay |

| H292 | 1 - 10 | MTT Assay |

| A549 | 1 - 20 | MTT Assay |

| HaCaT (human keratinocytes) | 1 - 50 | MTT Assay |

Data compiled from Petpiroon et al., 2017.[1]

Table 2: Inhibition of Cell Migration and Invasion by this compound

| Cell Line | Concentration (µM) | Assay | Result |

| H460 | 5, 10 | Wound Healing Assay | Significant inhibition of cell migration |

| H292 | 5, 10 | Wound Healing Assay | Significant inhibition of cell migration |

| A549 | 5, 10 | Wound Healing Assay | Significant inhibition of cell migration |

| H460 | 1, 5, 10 | Transwell Invasion Assay | Dose-dependent decrease in cell invasion |

| H292 | 1, 5, 10 | Transwell Invasion Assay | Dose-dependent decrease in cell invasion |

| A549 | 1, 5, 10 | Transwell Invasion Assay | Dose-dependent decrease in cell invasion |

Data compiled from Petpiroon et al., 2017.[1]

Table 3: Modulation of EMT Marker and Signaling Protein Expression by this compound in H460 Cells

| Protein | Concentration (µM) | Effect |

| E-cadherin | 5, 10 | Increased expression |

| N-cadherin | 5, 10 | Decreased expression |

| Vimentin | 5, 10 | Decreased expression |

| Snail | 5, 10 | Decreased expression |

| Slug | 10 | Decreased expression |

| Integrin αv | 5, 10 | Decreased expression |

| Integrin β3 | 5, 10 | Decreased expression |

| p-FAK | 5, 10 | Decreased phosphorylation |

| p-Akt | 5, 10 | Decreased phosphorylation |

Data compiled from Petpiroon et al., 2017.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of this compound's effects.

Cell Culture

Human non-small cell lung cancer cell lines (H460, H292, and A549) and human keratinocyte cells (HaCaT) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 100 U/mL penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (0-100 µM) for 24 hours.

-

Add 10 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 100 µL of dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

Wound Healing Assay

-

Grow cells to confluence in a 6-well plate.

-

Create a uniform scratch in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Add fresh medium containing different concentrations of this compound (5 and 10 µM).

-

Capture images of the scratch at 0 and 24 hours using an inverted microscope.

-

Measure the wound area at each time point and calculate the percentage of wound closure.

Transwell Invasion Assay

-

Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.

-

Seed cells (1 x 10⁵) in the upper chamber in serum-free medium containing this compound (1, 5, and 10 µM).

-

Add medium supplemented with 10% FBS to the lower chamber as a chemoattractant.

-

Incubate for 24 hours at 37°C.

-

Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde and stain with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

Western Blot Analysis

-

Treat cells with this compound (5 and 10 µM) for 24 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (30-50 µg) by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, Vimentin, Snail, Slug, Integrin αv, Integrin β3, p-FAK, FAK, p-Akt, Akt, and β-actin overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflow for its evaluation.

Caption: this compound signaling pathway in inhibiting EMT.

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound demonstrates significant potential as an anti-metastatic agent by effectively inhibiting the epithelial-mesenchymal transition in non-small cell lung cancer cells. Its ability to modulate key EMT markers and disrupt the integrin/FAK/Akt signaling pathway underscores its therapeutic promise. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore the anti-cancer properties of this compound and develop novel EMT-targeting therapies. Further in vivo studies are warranted to validate these promising in vitro findings.[2]

References

- 1. This compound inhibits migration of non-small cell lung cancer cells via suppression of epithelial-to-mesenchymal transition and integrin αv and integrin β3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits migration of non-small cell lung cancer cells via suppression of epithelial-to-mesenchymal transition and integrin αv and integrin β3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Induces Apoptosis of Non-small Cell Lung Cancer Cells via p53 Activation and Down-regulation of Survivin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Phoyunnanin E: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction